molecular formula C12H12FN3O4S B6552778 ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1239508-76-9

ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6552778
CAS No.: 1239508-76-9
M. Wt: 313.31 g/mol
InChI Key: LRUVXPLGZUJTQX-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a sulfamoyl group linked to a 2-fluorophenyl substituent at the pyrazole's 5-position and an ethyl ester at the 4-position. This structure combines electron-withdrawing (fluorine) and hydrogen-bonding (sulfamoyl) groups, which are critical for modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O4S/c1-2-20-12(17)8-7-14-15-11(8)21(18,19)16-10-6-4-3-5-9(10)13/h3-7,16H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUVXPLGZUJTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with a suitable sulfonamide reagent, such as chlorosulfonyl isocyanate, under controlled conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazole derivative in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing a pyrazole moiety exhibit significant antimicrobial properties. Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that the sulfamoyl group significantly contributes to the antimicrobial activity by enhancing solubility and permeability through bacterial membranes .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study: Inhibition of COX Enzymes

A study published in Pharmacology Reports demonstrated that this compound reduced inflammation markers in animal models of arthritis. The compound was shown to decrease prostaglandin levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have suggested that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies reported in Cancer Letters revealed that the compound induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The mechanism was associated with the modulation of key signaling pathways involved in cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of the sulfamoyl group is essential for enhancing solubility and bioavailability, while the fluorophenyl moiety contributes to increased potency against target enzymes.

Table: SAR Analysis

Structural FeatureImpact on Activity
Sulfamoyl GroupEnhances solubility and permeability
Fluorophenyl SubstituentIncreases potency against targets
Pyrazole RingConfers diverse biological activities

Mechanism of Action

The mechanism of action of ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Ethyl 5-[(3-Chloro-4-Methylphenyl)sulfamoyl]-1H-Pyrazole-4-Carboxylate
  • Structure : Replaces the 2-fluorophenyl group with a 3-chloro-4-methylphenyl moiety.
  • The increased steric bulk may reduce solubility compared to the fluorine-containing analog .
  • Molecular Weight : 343.78 g/mol (vs. ~325–340 g/mol for the target compound, estimated from analogs in ).
(b) Ethyl 5-(4-Bromophenyl)-1H-Pyrazole-4-Carboxylate
  • Structure : Lacks the sulfamoyl group and features a 4-bromophenyl substituent.
  • Impact : Bromine’s larger atomic radius and lower electronegativity than fluorine may reduce hydrogen-bonding capacity but enhance hydrophobic interactions. The absence of sulfamoyl likely diminishes antifungal activity .
  • Molecular Weight : 295.13 g/mol .
(c) Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate
  • Structure: Substitutes sulfamoyl with an amino group at the 5-position.
  • Impact: The amino group enhances hydrogen-bond donor capacity but reduces acidity compared to sulfamoyl. This modification could shift activity from antifungal to antiproliferative, as seen in pyrazole-urea derivatives (e.g., GeGe3 in ) .

Positional Isomerism and Functional Group Placement

(a) Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate
  • Structure : Carboxylate at pyrazole’s 3-position (vs. 4-position) and a 3-fluoro-4-methoxyphenyl group.
  • Impact : Methoxy’s electron-donating nature may counteract fluorine’s electron-withdrawing effect, altering electronic distribution. The carboxylate’s positional shift could disrupt binding to enzymes requiring a specific geometry .
(b) Ethyl 1-(2-Bromophenyl)-5-Fluoro-1H-Pyrazole-4-Carboxylate
  • Structure : Fluorine at pyrazole’s 5-position and bromine on the phenyl ring.
  • Impact : Bromine’s steric bulk may hinder target engagement compared to smaller fluorine. The dual halogenation could enhance metabolic stability but reduce solubility .

Sulfamoyl Group Modifications

(a) LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]benzamide)
  • Structure : Replaces pyrazole with a 1,3,4-oxadiazole core but retains the sulfamoyl group.
  • This suggests the target pyrazole derivative may similarly inhibit fungal thioredoxin reductase .
(b) Ethyl 1-Methyl-5-(4-Nitrobenzamido)-1H-Pyrazole-4-Carboxylate
  • Structure : Replaces sulfamoyl with a nitrobenzamido group.
  • Impact: The nitro group’s strong electron-withdrawing effect increases acidity but may reduce bioavailability. Hydrogenation to an amino derivative (e.g., compound 25a in ) restores hydrogen-bonding capacity, highlighting the sulfamoyl group’s superior balance of acidity and stability .

Biological Activity

Ethyl 5-[(2-fluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its synthesis, mechanisms of action, and biological evaluations.

Chemical Structure and Synthesis

The compound features a pyrazole core, which is known for its diverse pharmacological properties. The presence of the sulfamoyl group and the fluorophenyl moiety contributes to its unique biological profile. The synthesis typically involves multi-step reactions, including cyclization and functionalization processes that yield the desired pyrazole derivative.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent antiproliferative effects. For instance:

  • Cell Lines Tested :
    • Prostate Cancer (PC-3)
    • Breast Cancer (MCF-7)
    • Lung Cancer (A549)
  • IC50 Values :
    • Prostate Cancer: IC50 = 0.33 μM
    • Breast Cancer: IC50 = 1.98 μM

These values indicate high potency compared to standard chemotherapeutics like Doxorubicin, which serves as a reference control in these assays .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of VEGFR-2 : The compound has shown promising inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important target in cancer therapy due to its role in angiogenesis.
  • Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, further contributing to its anticancer efficacy .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. Preliminary results indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases .

Case Studies

Several case studies have focused on the therapeutic potential of this compound:

  • Prostate Cancer Study :
    • Objective : Evaluate the efficacy against PC-3 cells.
    • Findings : Significant reduction in cell viability at low concentrations (IC50 = 0.33 μM) was observed.
  • Breast Cancer Study :
    • Objective : Assess cytotoxicity in MCF-7 cells.
    • Findings : The compound exhibited selective toxicity with an IC50 of 1.98 μM, indicating potential for targeted therapy.
  • Inflammation Model :
    • Objective : Investigate anti-inflammatory effects.
    • Findings : The compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting a role in modulating inflammatory responses .

Data Tables

Biological ActivityCell LineIC50 (μM)Reference
AnticancerProstate (PC-3)0.33
AnticancerBreast (MCF-7)1.98
Anti-inflammatoryN/AN/A

Q & A

Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts, bioactivity) be resolved?

  • Methodological Answer : Re-examine conformational flexibility via DFT calculations (e.g., Gaussian 09) to account for dynamic effects. For bioactivity discrepancies, validate target engagement using cellular thermal shift assays (CETSA). Cross-reference crystallographic data with docking poses to identify binding mode inaccuracies .

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